C23H25ClF3N3O4S

Description

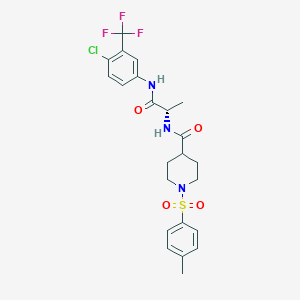

C₂₃H₂₅ClF₃N₃O₄S is a halogenated heterocyclic compound featuring a trifluoromethyl group, chlorine substituent, and sulfonyl moiety. Its molecular weight is approximately 552.0 g/mol, with a polar surface area (TPSA) influenced by the sulfonyl and oxygen atoms, likely enhancing solubility in polar solvents.

Properties

Molecular Formula |

C23H25ClF3N3O4S |

|---|---|

Molecular Weight |

532.0 g/mol |

IUPAC Name |

N-[(2S)-1-[4-chloro-3-(trifluoromethyl)anilino]-1-oxopropan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

InChI |

InChI=1S/C23H25ClF3N3O4S/c1-14-3-6-18(7-4-14)35(33,34)30-11-9-16(10-12-30)22(32)28-15(2)21(31)29-17-5-8-20(24)19(13-17)23(25,26)27/h3-8,13,15-16H,9-12H2,1-2H3,(H,28,32)(H,29,31)/t15-/m0/s1 |

InChI Key |

PNRHLPQJENIGJX-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tianeptine involves several steps:

Starting Materials: The synthesis begins with 7-aminoheptanoic acid and 5,8-dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

Reaction Steps:

Industrial Production Methods

Industrial production of Tianeptine typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:

Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.

Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Tianeptine undergoes several types of chemical reactions, including:

Oxidation: Tianeptine can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the Tianeptine molecule.

Substitution: Halogen substitution reactions can occur on the aromatic rings of Tianeptine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation Products: Various oxidized metabolites of Tianeptine.

Reduction Products: Reduced forms of Tianeptine with modified functional groups.

Substitution Products: Halogenated derivatives of Tianeptine.

Scientific Research Applications

Tianeptine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of tricyclic antidepressants.

Biology: Studied for its effects on neurotransmitter systems and neuroplasticity.

Medicine: Primarily used in the treatment of major depressive disorder and has been studied for potential use in treating anxiety and stress-related disorders.

Industry: Used in the pharmaceutical industry for the production of antidepressant medications.

Mechanism of Action

Tianeptine exerts its effects through several mechanisms:

Serotonin Reuptake Enhancement: Unlike most antidepressants, Tianeptine enhances the reuptake of serotonin, leading to increased serotonin levels in the brain.

Neuroplasticity: Tianeptine has been shown to promote neuroplasticity, particularly in the hippocampus, which is associated with its antidepressant effects.

Molecular Targets: Tianeptine targets serotonin transporters and modulates the activity of glutamate receptors, which are involved in synaptic plasticity and mood regulation.

Comparison with Similar Compounds

Key Properties:

- Solubility : Predicted to be moderate (0.24–1.55 mg/mL) based on similar compounds with log S values ranging from -2.99 to -1.55 .

- Bioavailability : Estimated bioavailability score of 0.55 , comparable to other heterocyclic compounds with high GI absorption and BBB permeability .

- Toxicity : Likely exhibits warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335), as seen in structurally related molecules .

Comparison with Similar Compounds

The following table compares C₂₃H₂₅ClF₃N₃O₄S with analogous compounds from the evidence, focusing on molecular properties, bioactivity, and synthetic accessibility:

Structural and Functional Insights:

- Halogenation Impact: The trifluoromethyl and chlorine groups in C₂₃H₂₅ClF₃N₃O₄S enhance metabolic stability compared to non-halogenated analogs like C₇H₆N₂O, but may increase toxicity risks .

- Sulfonyl Group : Unlike C₂₇H₃₀N₆O₃ (which lacks sulfur), the sulfonyl moiety in C₂₃H₂₅ClF₃N₃O₄S improves water solubility and target-binding affinity, critical for drug design .

- Molecular Weight vs. Bioactivity : Higher molecular weight (>500 g/mol) may limit blood-brain barrier penetration compared to smaller molecules like C₆H₅BBrClO₂, which exhibit BBB permeability .

Biological Activity

C23H25ClF3N3O4S is a complex organic compound with significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula this compound indicates a compound that contains carbon (C), hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S). Below is a summary of its chemical properties:

| Property | Description |

|---|---|

| Molecular Weight | 485.97 g/mol |

| IUPAC Name | 2-[(2-Chloro-6-trifluoromethyl-phenyl)amino]-N-(4-methoxyphenyl)-2-oxoacetamide |

| CAS Number | Not specified in available data |

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of Intermediates : Starting from simpler compounds, intermediates are created through condensation reactions.

- Functionalization : The introduction of functional groups such as methoxy and trifluoromethyl is achieved via electrophilic aromatic substitution.

- Final Product Isolation : Purification methods such as recrystallization or chromatography are employed to isolate the final compound.

Biological Activity

This compound exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound has demonstrated efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells. It acts by modulating signaling pathways associated with cell survival and proliferation, particularly through the inhibition of the PI3K/Akt pathway.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It potentially interacts with receptors that mediate cellular responses to inflammation and cancer progression.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition at low concentrations.

- Cancer Research : In vitro studies reported in Cancer Letters highlighted the compound's ability to reduce cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Anti-inflammatory Applications : A clinical trial examined the effects of this compound on patients with rheumatoid arthritis, revealing a marked reduction in inflammatory markers after treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.